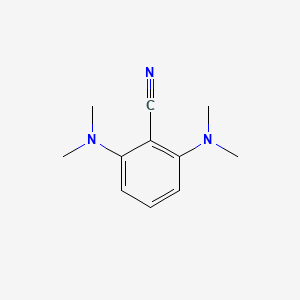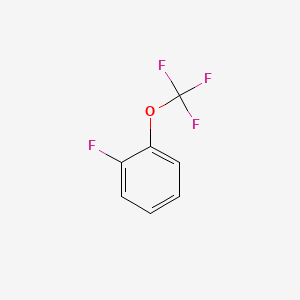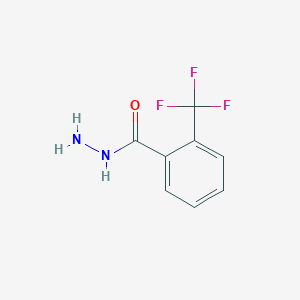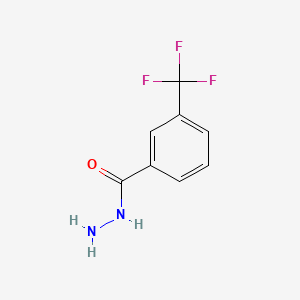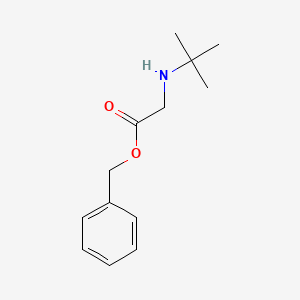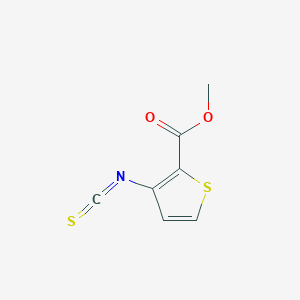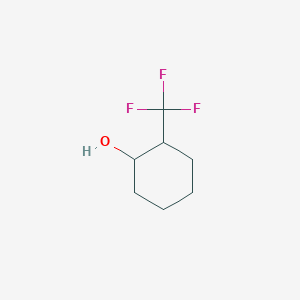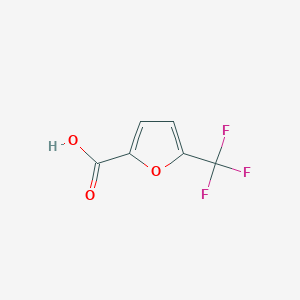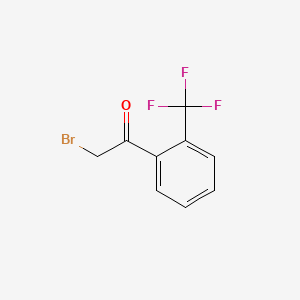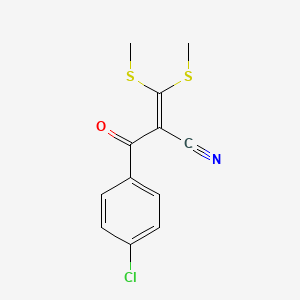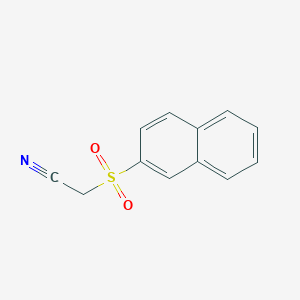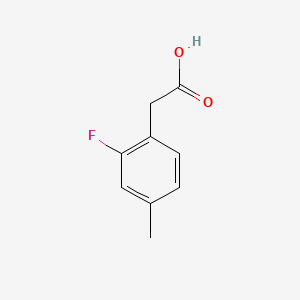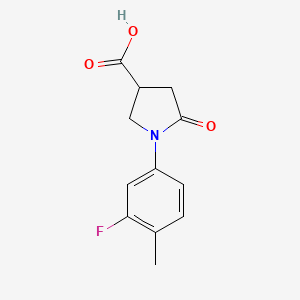
1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine carboxylic acid with a fluorine and a methyl group attached to the phenyl ring. This structure suggests potential biological activity, and derivatives of pyrrolidine carboxylic acid have been explored for various pharmaceutical applications, including antibacterial agents and antioxidants .
Synthesis Analysis
The synthesis of related pyrrolidine carboxylic acid derivatives often involves multi-step reactions, including palladium-catalyzed processes, condensation reactions, and the use of various building blocks such as amines, aldehydes, and ketones . For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involved a regioselective chlorination followed by a selective monodechlorination and coupling of building blocks . Similarly, the synthesis of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives included condensation with aromatic aldehydes and acetone, leading to various isomeric forms .
Molecular Structure Analysis
The molecular structure of pyrrolidine carboxylic acid derivatives is characterized by the presence of a pyrrolidine ring and a carboxylic acid moiety. The substitution pattern on the phenyl ring can significantly influence the molecular conformation and electronic properties. Detailed structural examination, including NMR techniques and molecular modeling, has been used to evaluate the conformation, configuration, and substituent effects of these compounds .
Chemical Reactions Analysis
Pyrrolidine carboxylic acid derivatives can undergo various chemical reactions, including condensation to form hydrazones, reactions with diketones to yield pyrazole and pyrrole derivatives, and the formation of oxadiazole derivatives . These reactions are influenced by the presence of amide and azomethine structural units within the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine carboxylic acid derivatives, such as solubility, fluorescence, and reactivity, are crucial for their potential applications. For example, the spectrophotofluorometric analysis of a related compound, 2-[[3-(trifluoromethyl)phenyl]amino]-3-pyridine carboxylic acid, demonstrated its fluorescence behavior when complexed with aluminum in ethanol . Additionally, the antioxidant activity of these derivatives has been assessed using methods like DPPH radical scavenging, indicating that some compounds exhibit significant antioxidant potential .
Safety And Hazards
Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation4.
Future Directions
Given the wide range of applications and the unique properties of boronic acids, it’s likely that research in this area will continue to grow. This could lead to the development of new drugs and other useful compounds1.
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-7-2-3-9(5-10(7)13)14-6-8(12(16)17)4-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFUAHXVPYNTKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388109 |
Source


|
| Record name | 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63674-46-4 |
Source


|
| Record name | 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

